rac Ambrisentan-d3

Vue d'ensemble

Description

Ambrisentan-d3 est une forme deutérée d'Ambrisentan, un antagoniste sélectif du récepteur de l'endothéline de type A. Il est principalement utilisé dans le traitement de l'hypertension artérielle pulmonaire. Les atomes de deutérium dans Ambrisentan-d3 remplacent les atomes d'hydrogène, ce qui peut améliorer la stabilité métabolique et les propriétés pharmacocinétiques du composé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'Ambrisentan-d3 implique l'incorporation d'atomes de deutérium dans la structure moléculaire de l'Ambrisentan. Cela peut être réalisé par diverses méthodes, notamment :

Échange hydrogène-deutérium : Cette méthode implique le remplacement des atomes d'hydrogène par des atomes de deutérium à l'aide de réactifs deutérés dans des conditions spécifiques.

Réactifs deutérés : Utiliser des matières premières ou des intermédiaires deutérés dans le processus de synthèse pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle : La production industrielle d'Ambrisentan-d3 suit des principes similaires, mais à plus grande échelle. Le processus implique :

Optimisation des conditions de réaction : S'assurer d'un rendement élevé et d'une pureté élevée du produit final en optimisant les conditions de réaction telles que la température, la pression et le choix du solvant.

Contrôle de qualité : Mesures rigoureuses de contrôle de qualité pour garantir la cohérence et la sécurité du composé produit.

Analyse Des Réactions Chimiques

Types de réactions : Ambrisentan-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution, où des groupes fonctionnels dans le composé sont remplacés par d'autres groupes, peuvent être effectuées à l'aide de réactifs appropriés.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.

Substitution : Divers agents halogénants, nucléophiles et électrophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools deutérés.

4. Applications de la recherche scientifique

Ambrisentan-d3 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les voies métaboliques et la stabilité de l'Ambrisentan.

Biologie : Employé dans des études biologiques pour étudier les effets de la substitution du deutérium sur l'activité biologique de l'Ambrisentan.

Médecine : Utilisé dans des études pharmacocinétiques pour comprendre le comportement du médicament dans l'organisme et améliorer son efficacité thérapeutique.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques avec des propriétés améliorées grâce à la substitution du deutérium.

5. Mécanisme d'action

Ambrisentan-d3 exerce ses effets en bloquant sélectivement le récepteur de l'endothéline de type A. L'endothéline-1, un peptide endogène, se lie à ce récepteur et provoque une vasoconstriction et une prolifération cellulaire. En inhibant cette interaction, Ambrisentan-d3 permet aux vaisseaux sanguins de se détendre, réduisant la pression artérielle et soulageant les symptômes de l'hypertension artérielle pulmonaire .

Composés similaires :

Bosentan : Un autre antagoniste du récepteur de l'endothéline utilisé pour l'hypertension artérielle pulmonaire.

Macitentan : Un antagoniste dual du récepteur de l'endothéline avec des applications similaires.

Sildénafil : Un inhibiteur de la phosphodiestérase de type 5 utilisé pour l'hypertension artérielle pulmonaire et les dysfonctionnements érectiles.

Unicité d'Ambrisentan-d3 : L'unicité d'Ambrisentan-d3 réside dans sa substitution du deutérium, qui améliore sa stabilité métabolique et son profil pharmacocinétique par rapport à son homologue non deutéré, Ambrisentan .

Applications De Recherche Scientifique

Ambrisentan-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Ambrisentan.

Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Ambrisentan.

Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.

Industry: Applied in the development of new pharmaceuticals with enhanced properties due to deuterium substitution.

Mécanisme D'action

Ambrisentan-d3 exerts its effects by selectively blocking the type A endothelin receptor. Endothelin-1, an endogenous peptide, binds to this receptor and causes vasoconstriction and cell proliferation. By inhibiting this interaction, Ambrisentan-d3 allows blood vessels to relax, reducing blood pressure and alleviating symptoms of pulmonary arterial hypertension .

Comparaison Avec Des Composés Similaires

Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with similar applications.

Sildenafil: A phosphodiesterase type 5 inhibitor used for pulmonary arterial hypertension and erectile dysfunction.

Uniqueness of Ambrisentan-d3: Ambrisentan-d3’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan .

Activité Biologique

rac Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound serves as an important tool in pharmacological research, particularly in studies investigating the metabolism and pharmacokinetics of Ambrisentan. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and clinical implications.

This compound functions similarly to its parent compound, Ambrisentan, by selectively antagonizing the endothelin type A (ETA) receptor. This inhibition prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure in pulmonary arteries. The selectivity for ETA over endothelin type B (ETB) receptors is crucial, as it minimizes unwanted side effects associated with non-selective ERAs .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. Peak plasma concentrations are typically reached within two hours. The compound exhibits high plasma protein binding (approximately 99%), mainly to albumin .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2 hours |

| Plasma Protein Binding | 99% (primarily albumin) |

| Volume of Distribution | Low (Blood:Plasma ratio ~0.57) |

| Elimination Route | Primarily hepatic |

| Half-life | Not specified |

Clinical Applications and Efficacy

Ambrisentan has been shown to improve exercise capacity and delay clinical worsening in patients with PAH. Clinical trials such as ARIES-1 and ARIES-2 demonstrated significant improvements in the six-minute walk distance among patients treated with Ambrisentan compared to placebo . The use of this compound in research allows for precise tracking of drug metabolism and efficacy due to its isotopic labeling.

Case Study: Ambrisentan-Induced Angioedema

A notable case study involved a 52-year-old female patient who developed angioedema following the initiation of treatment with Ambrisentan. Symptoms included submandibular swelling and dyspnea, which were attributed to the drug after ruling out other causes. Upon discontinuation of Ambrisentan and switching to tadalafil, her symptoms improved significantly . This case underscores the importance of monitoring for adverse effects associated with endothelin receptor antagonists.

Research Findings

Recent studies have focused on the comparative efficacy and safety profiles of this compound against other ERAs such as Bosentan and Macitentan. While all these compounds target endothelin receptors, differences in selectivity and side effect profiles can influence clinical outcomes.

Table 2: Comparison of Endothelin Receptor Antagonists

| Compound | Selectivity | Key Benefits | Side Effects |

|---|---|---|---|

| This compound | ETA > ETB | Improved exercise capacity | Risk of angioedema |

| Bosentan | Non-selective | Broader receptor activity | Liver enzyme elevation |

| Macitentan | Dual | Enhanced efficacy | Lower incidence of liver issues |

Propriétés

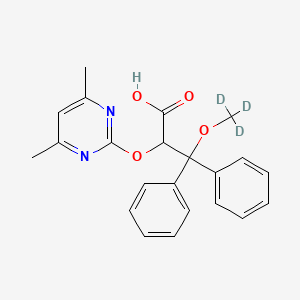

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675547 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189479-60-4 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.